Methyl 3,5-dinitrosalicylate
Overview
Description
Methyl 3,5-dinitrosalicylate is a derivative of Salicylic acid . It has an empirical formula of C8H6N2O7 and a molecular weight of 242.14 .
Synthesis Analysis
Methyl 3,5-dinitrosalicylate has been used in the synthesis of glycosylated phenazine natural products and analogs. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors were used in an efficient and easily-handled glycosylation protocol compatible with combinatorial chemistry .Molecular Structure Analysis
The molecular structure of Methyl 3,5-dinitrosalicylate contains a total of 23 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 nitro groups (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
The pKa of the ortho-hydroxy group in Methyl 3,5-dinitrosalicylate is 2.45. Rate constants for the reaction of its conjugate base with hydroxide anion and water are 5.3 × 10^-2 mol dm^-3 s^-1 and 6.6 × 10^-6 s^-1, respectively at 25 °C .Physical And Chemical Properties Analysis
Methyl 3,5-dinitrosalicylate has a density of 1.6±0.1 g/cm^3, a boiling point of 347.7±42.0 °C at 760 mmHg, and a melting point of 127-128 °C .Scientific Research Applications
1. Measuring Enzyme Kinetics of Glycoside Hydrolases
- Summary of Application : The DNSA reagent allows for the simple, rapid quantification of reducing sugars. This method can be used for the analysis of biological samples or in the characterization of enzyme reactions, as new reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
- Methods of Application : The DNSA reagent is optimized and a standard curve of absorbance versus sugar concentration is produced. The reaction scheme implies 1:1 stoichiometry of sugar oxidation and DNSA reduction .
- Results or Outcomes : The method is simple and rapid to perform, and robust enough to be useful for the analysis of many kinds of samples. It has been cited in thousands of studies on glycoside hydrolase activity .
2. Measurement of endo-1,4-β-Xylanase
- Summary of Application : The DNS method with birchwood xylan as substrate is commonly used for the measurement of the level of endo-xylanase in commercial enzyme preparations .
- Methods of Application : The DNS method measures the quantity of glycosidic bonds cleaved by the endo-xylanase .
- Results or Outcomes : The DNS method overestimates endo-xylanase activity due to secondary reactions in color development. The authors recommend cessation of the use of the DNS assay for measurement of endo-xylanase .
3. Quantification of Reducing Sugars
- Summary of Application : The DNSA reagent is used for the quantification of reducing sugars. This method can be used for the analysis of biological samples .
- Methods of Application : The DNSA reagent is used to quantify reducing sugars. New reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
- Results or Outcomes : This method allows for the simple, rapid quantification of reducing sugars and can be used in the characterization of enzyme reactions .
4. Derivative of Salicylic Acid
- Summary of Application : Methyl 3,5-dinitrosalicylate is a derivative of salicylic acid .
- Methods of Application : It is synthesized from salicylic acid .
- Results or Outcomes : The resulting compound, Methyl 3,5-dinitrosalicylate, has various applications in scientific research .
5. Quantification of Reducing Sugars
- Summary of Application : The DNSA reagent is used for the quantification of reducing sugars. This method can be used for the analysis of biological samples .
- Methods of Application : The DNSA reagent is used to quantify reducing sugars. New reducing ends are generated when a polysaccharide substrate undergoes hydrolytic cleavage .
- Results or Outcomes : This method allows for the simple, rapid quantification of reducing sugars and can be used in the characterization of enzyme reactions .
6. Derivative of Salicylic Acid
Safety And Hazards
Methyl 3,5-dinitrosalicylate can cause skin and eye irritation, and may cause respiratory irritation. It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELTKSLWXJXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066816 | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dinitrosalicylate | |
CAS RN |
22633-33-6 | |
Record name | Methyl 2-hydroxy-3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22633-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dinitrosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022633336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dinitrosalicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dinitrosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3,5-DINITROSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ5L227PAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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